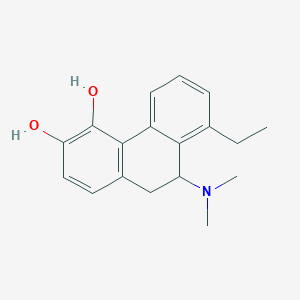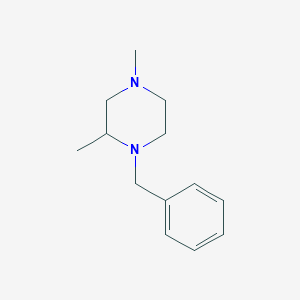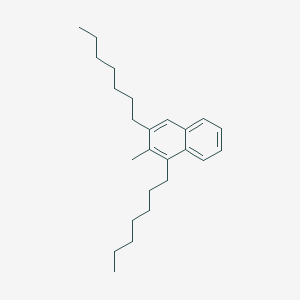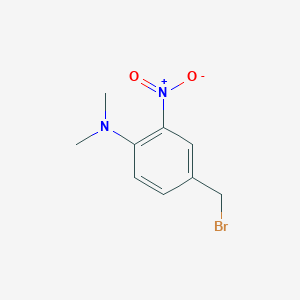
4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of aniline, featuring a bromomethyl group at the para position, a nitro group at the ortho position, and two methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, N,N-dimethylaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or cyanides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines, such as 4-(azidomethyl)-N,N-dimethyl-2-nitroaniline.
Reduction: Formation of 4-(bromomethyl)-N,N-dimethyl-1,2-diaminobenzene.
Oxidation: Formation of 4-(bromomethyl)-N,N-dimethyl-2-nitrobenzaldehyde or 4-(bromomethyl)-N,N-dimethyl-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The nitro group, being an electron-withdrawing group, stabilizes the transition state and facilitates the reaction. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
4-(Bromomethyl)-N,N-dimethyl-2-nitroaniline can be compared with other similar compounds, such as:
4-(Chloromethyl)-N,N-dimethyl-2-nitroaniline: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity due to the difference in halogen atoms.
4-(Bromomethyl)-N,N-dimethyl-3-nitroaniline: The nitro group is at the meta position instead of the ortho position, affecting the compound’s electronic properties and reactivity.
4-(Bromomethyl)-N,N-dimethyl-2-aminobenzene: The nitro group is replaced by an amino group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
106808-70-2 |
|---|---|
Fórmula molecular |
C9H11BrN2O2 |
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
4-(bromomethyl)-N,N-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C9H11BrN2O2/c1-11(2)8-4-3-7(6-10)5-9(8)12(13)14/h3-5H,6H2,1-2H3 |
Clave InChI |
JIPVACWJDZTARJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


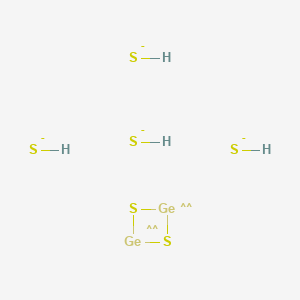
![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
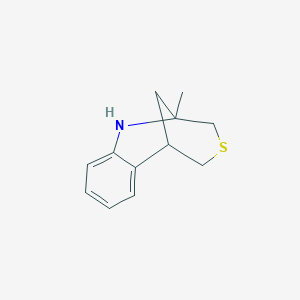
![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)
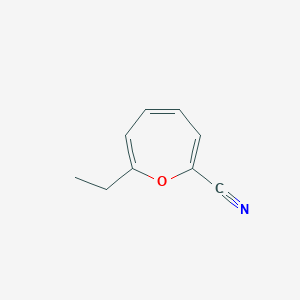
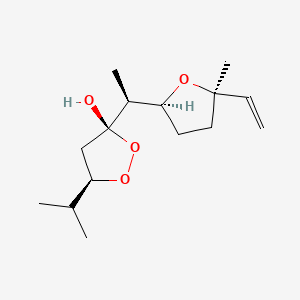
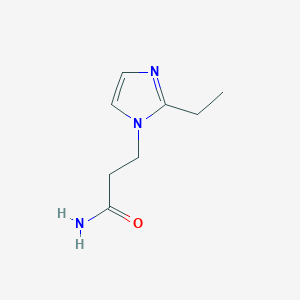
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)


